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Compound of Interest

Compound Name: M8 metabolite of Carvedilol-d5

Cat. No.: B12403492 Get Quote

An In-depth Examination of the Synthesis, Characterization, and Quantification of a Key

Carvedilol Metabolite

This technical guide provides a comprehensive overview of the M8 metabolite of Carvedilol,

identified as 8-hydroxycarvedilol, and its deuterated (d5) internal standard. It is intended for

researchers, scientists, and drug development professionals engaged in the study of Carvedilol

metabolism and pharmacokinetics. This document outlines the metabolic pathway,

physicochemical properties, and detailed analytical methodologies for the quantification of this

metabolite.

Introduction to Carvedilol and its Metabolism
Carvedilol is a non-selective beta-adrenergic and alpha-1 adrenergic receptor blocker widely

used in the treatment of cardiovascular diseases such as hypertension and heart failure. It is

administered as a racemic mixture and undergoes extensive metabolism in the liver. The

primary metabolic pathways include aromatic ring oxidation and glucuronidation, mediated by

cytochrome P450 enzymes, particularly CYP2D6 and CYP2C9.

Side-chain oxidation of Carvedilol leads to the formation of two inactive hydroxylated

metabolites: 1-hydroxycarvedilol and 8-hydroxycarvedilol (M8).[1] The enzyme primarily

responsible for the formation of the M8 metabolite is CYP1A2.[1] While the pharmacological

activity of the M8 metabolite is considered insignificant compared to the parent drug and other

metabolites like 4'- and 5'-hydroxyphenyl carvedilol, its accurate quantification is crucial for a

complete understanding of Carvedilol's metabolic profile and for conducting comprehensive
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pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as the M8
metabolite of Carvedilol-d5, is essential for accurate bioanalysis by mass spectrometry.

Physicochemical Properties
The M8 metabolite of Carvedilol is 8-hydroxycarvedilol. Its deuterated form, M8 metabolite of
Carvedilol-d5, is used as an internal standard in quantitative bioanalysis. The key

physicochemical properties are summarized in the tables below.

Table 1: Physicochemical Properties of 8-
Hydroxycarvedilol (M8 Metabolite)

Property Value Source

Chemical Name

5-[2-hydroxy-3-[2-(2-

methoxyphenoxy)ethylamino]p

ropoxy]-9H-carbazol-1-ol

PubChem

Molecular Formula C₂₄H₂₆N₂O₅ [2]

Molecular Weight 422.5 g/mol [2]

CAS Number 159426-95-6 [2][3]

Appearance Pale Red to Light Red Solid [3]

Melting Point >130°C (decomposition) [3]

Solubility DMSO (Slightly) [3]

Table 2: Physicochemical Properties of M8 Metabolite of
Carvedilol-d5
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Property Value Source

Chemical Name

5-[2-Hydroxy-3-[[2-(2-

methoxyphenoxy)ethyl]amino]

propoxy-d5]-9H-carbazol-1-ol

Inferred

Molecular Formula C₂₄H₂₁D₅N₂O₅ Commercial Suppliers

Molecular Weight 427.5 g/mol LGC Standards

CAS Number Not widely available -

Appearance Typically a solid -

Purity
>98% (typical for reference

standards)
-

Isotopic Enrichment >99% deuterium (typical) -

Note: Detailed Certificate of Analysis data for the M8 metabolite of Carvedilol-d5 reference

standard, including precise purity and isotopic enrichment, should be obtained from the

supplier.

Metabolic Pathway of Carvedilol to M8 Metabolite
The formation of the M8 metabolite (8-hydroxycarvedilol) from Carvedilol occurs through side-

chain oxidation, a phase I metabolic reaction. This process is primarily catalyzed by the

cytochrome P450 enzyme CYP1A2.

Carvedilol 8-Hydroxycarvedilol (M8)Side-chain oxidationCYP1A2  catalyzes

Click to download full resolution via product page

Carvedilol Metabolism to M8 Metabolite

Synthesis of M8 Metabolite of Carvedilol-d5
Reference Standard
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A specific, detailed synthesis protocol for 8-hydroxycarvedilol-d5 is not readily available in the

public domain. However, a general synthetic strategy would likely involve the following key

steps:

Synthesis of a Deuterated Precursor: A suitable starting material, such as a deuterated

analog of a key intermediate in the Carvedilol synthesis, would be prepared. Deuterium

atoms are typically introduced at non-exchangeable positions to ensure the stability of the

label.

Synthesis of 8-Hydroxycarvedilol Scaffold: The synthesis of the 8-hydroxycarvedilol core

structure would be carried out. This may involve multi-step organic synthesis to construct the

carbazole ring system with a hydroxyl group at the 8-position.

Coupling with the Deuterated Side Chain: The deuterated side-chain precursor would then

be coupled to the 8-hydroxycarvedilol scaffold to yield the final product, 8-hydroxycarvedilol-

d5.

Purification and Characterization: The final product would be purified using chromatographic

techniques such as HPLC. Its identity and purity would be confirmed by analytical methods

including mass spectrometry (to confirm the molecular weight and isotopic enrichment) and

NMR spectroscopy (to confirm the structure and position of the deuterium labels).

Experimental Protocol: Quantification of M8
Metabolite in Biological Matrices by LC-MS/MS
The following is a representative experimental protocol for the quantification of the M8

metabolite (8-hydroxycarvedilol) in human plasma using a stable isotope-labeled internal

standard (M8 metabolite of Carvedilol-d5). This protocol is a composite based on published

methods for Carvedilol and its other metabolites.

Sample Preparation (Solid-Phase Extraction - SPE)
Spiking: To 100 µL of human plasma, add the M8 metabolite of Carvedilol-d5 internal

standard solution.

Conditioning: Condition a suitable SPE cartridge (e.g., Oasis MCX) with methanol followed

by water.
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Loading: Load the plasma sample onto the conditioned SPE cartridge.

Washing: Wash the cartridge with an appropriate solution (e.g., 0.1 N HCl in water) to

remove interferences.

Elution: Elute the analyte and internal standard with a suitable solvent (e.g., 2% ammonia in

methanol).

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
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Parameter Typical Conditions

LC System UPLC or HPLC system

Column
C18 reversed-phase column (e.g., 50 x 2.1 mm,

1.7 µm)

Mobile Phase A 0.1% Formic acid in water

Mobile Phase B Acetonitrile or Methanol

Gradient
A suitable gradient to separate the analyte from

matrix components

Flow Rate 0.3 - 0.5 mL/min

Column Temperature 25 - 40 °C

Injection Volume 5 - 10 µL

Mass Spectrometer Triple quadrupole mass spectrometer

Ionization Mode Positive Electrospray Ionization (ESI+)

MRM Transitions

To be determined by direct infusion of the

analyte and internal standard. For Carvedilol-d5,

a known transition is m/z 412.2 > 105.1.[4] A

similar fragmentation pattern would be expected

for the M8-d5 metabolite.

Source Temperature ~500 °C

Ion Spray Voltage ~5500 V

Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or

EMA) for the following parameters:

Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte

and internal standard in blank matrix.

Linearity: A linear relationship between concentration and response over a defined range.
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Accuracy and Precision: Intra- and inter-day accuracy and precision within acceptable limits

(typically ±15%, and ±20% at the Lower Limit of Quantification).

Recovery: Consistent and reproducible extraction recovery.

Matrix Effect: Assessment of ion suppression or enhancement from the biological matrix.

Stability: Stability of the analyte in the biological matrix under various storage and handling

conditions (freeze-thaw, short-term, long-term).

Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the bioanalysis of the M8 metabolite of

Carvedilol.
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LC-MS/MS Analytical Workflow for M8 Metabolite
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Conclusion
The M8 metabolite of Carvedilol (8-hydroxycarvedilol) is a product of side-chain oxidation,

primarily mediated by CYP1A2. While considered pharmacologically inactive, its accurate

measurement is vital for a thorough understanding of Carvedilol's disposition. The use of a

stable isotope-labeled internal standard, the M8 metabolite of Carvedilol-d5, coupled with a

validated LC-MS/MS method, enables reliable quantification in biological matrices. This

technical guide provides a foundational understanding and practical framework for researchers

working with this important metabolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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